2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine

Catalog No.
S585760
CAS No.
1977-08-8
M.F
C18H19ClN4
M. Wt
326.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,...

CAS Number

1977-08-8

Product Name

2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine

IUPAC Name

8-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine

Molecular Formula

C18H19ClN4

Molecular Weight

326.8 g/mol

InChI

InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-12-13(19)6-7-15(14)20-16-4-2-3-5-17(16)21-18/h2-7,12,20H,8-11H2,1H3

InChI Key

APOMSSAGEAOUGO-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(C=C4)Cl

Synonyms

105-056, 2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine, 2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine hydrochloride

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(C=C4)Cl

2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine, also known as Isoclozapine, is a chemical compound with the molecular formula C18H19ClN4C_{18}H_{19}ClN_{4} and a molecular weight of approximately 326.82 g/mol. This compound is classified under the dibenzo diazepine class, which is notable for its psychoactive properties. It is structurally related to clozapine, a well-known antipsychotic medication, but features distinct modifications that influence its pharmacological profile and biological activity .

The chemical behavior of 2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine can be characterized by its reactivity with various nucleophiles and electrophiles due to the presence of the chlorine atom and the piperazine moiety. Common reactions include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles in reactions that may yield derivatives with varied biological activities.
  • Condensation Reactions: The piperazine group can participate in condensation reactions to form more complex structures.
  • Electrophilic Aromatic Substitution: The aromatic rings in the structure can undergo electrophilic substitution, leading to further functionalization .

2-Chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine exhibits significant biological activity, primarily as an antipsychotic agent. Its mechanism of action involves antagonistic effects on dopamine receptors, particularly D2 and serotonin receptors (5-HT2A). This profile suggests potential efficacy in treating schizophrenia and other psychotic disorders. Additionally, studies have indicated that it may have lower propensity for causing extrapyramidal symptoms compared to other antipsychotics .

The synthesis of 2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine typically involves multi-step organic reactions:

  • Formation of Dibenzo Diazepine Core: The initial step usually involves constructing the dibenzo diazepine framework through cyclization reactions.
  • Chlorination: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the appropriate position.
  • Piperazine Functionalization: The final step involves the introduction of the 4-methylpiperazine moiety through nucleophilic substitution or coupling reactions .

This compound has applications primarily in pharmacology as an antipsychotic medication. Its unique structure allows it to interact with various neurotransmitter systems, making it a candidate for research into new therapeutic agents for mental health disorders. Additionally, it may serve as a reference compound in studies aimed at understanding structure-activity relationships within similar classes of drugs .

Interaction studies have shown that 2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine has a complex profile when interacting with neurotransmitter receptors. It has been found to exhibit:

  • Dopamine Receptor Antagonism: Effective in reducing dopaminergic activity associated with psychosis.
  • Serotonin Receptor Modulation: Alters serotonin signaling pathways, which may contribute to its therapeutic effects.
  • Potential Drug Interactions: Studies indicate that co-administration with other medications may alter its efficacy and safety profile due to competitive binding at receptor sites .

Several compounds share structural and functional similarities with 2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine. Notable examples include:

Compound NameMolecular FormulaKey Features
ClozapineC18H19ClN4C_{18}H_{19}ClN_{4}Well-established antipsychotic; higher risk of agranulocytosis
DeschloroclozapineC17H18N4C_{17}H_{18}N_{4}Active metabolite of clozapine; lower potency
8-Chloro-11-(piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepineC17H17ClN4C_{17}H_{17}ClN_{4}Impurity of clozapine; similar pharmacological properties

The uniqueness of 2-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine lies in its specific modifications that enhance its receptor binding profile while potentially reducing side effects associated with traditional antipsychotics like clozapine .

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

326.1298243 g/mol

Monoisotopic Mass

326.1298243 g/mol

Heavy Atom Count

23

UNII

4Q6V732VRT

Other CAS

1977-08-8

Dates

Modify: 2023-07-20

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